Bis(2-cyclohexylethyl)diphenylsilane
Description
Foundational Principles of Organosilicon Chemistry
The chemistry of organosilicon compounds is largely dictated by the distinct properties of the silicon atom compared to its Group IV counterpart, carbon. Silicon is less electronegative (1.90) than carbon (2.55), leading to a polarized silicon-carbon bond where the carbon atom carries a partial negative charge. wikipedia.org This polarization, along with the availability of empty 3d orbitals in silicon, makes the silicon atom susceptible to nucleophilic attack. pageplace.de
Unlike carbon, silicon does not readily form stable double or triple bonds with itself or other elements. scienceinfo.com Consequently, the chemistry of organosilanes is dominated by single bonds. The Si-C bond is notably stable, with a bond enthalpy of approximately 318 kJ mol⁻¹. libretexts.org However, the strength of bonds between silicon and highly electronegative elements, such as oxygen, is significantly high, forming the basis for the stability of silicones and other siloxane-based materials. wikipedia.org The preparation of organosilicon compounds often involves methods like the reaction of a Grignard reagent or an organolithium compound with a silicon halide. scienceinfo.com
Structural Classification and Relevance of Tetraorganosilanes
Tetraorganosilanes are a class of organosilicon compounds where the silicon atom is bonded to four organic groups. In the vast majority of these compounds, the silicon atom is tetravalent with a tetrahedral molecular geometry. wikipedia.org The nature of the organic substituents significantly influences the physical and chemical properties of the molecule. These compounds are generally characterized by their high thermal stability and hydrophobicity. libretexts.org
The classification of tetraorganosilanes can be based on the nature of the organic groups attached to the silicon atom. These can be alkyl, aryl, or a combination of both. The steric bulk of these substituents can play a crucial role in the reactivity of the silane (B1218182), with bulky groups often providing kinetic stability.
Contextualization of Bis(2-cyclohexylethyl)diphenylsilane within Contemporary Organosilane Research
This compound is a specific tetraorganosilane that features two cyclohexylethyl groups and two phenyl groups attached to a central silicon atom. Its chemical formula is C28H40Si. sigmaaldrich.com This compound falls within the broader category of diphenylsilane (B1312307) derivatives, which are of interest in various research areas, including the development of new materials for applications such as UV-curing and phosphorescent layers for electronic displays. sigmaaldrich.com
The presence of both aliphatic (cyclohexylethyl) and aromatic (phenyl) groups on the silicon center gives this compound a hybrid character. The cyclohexylethyl moieties contribute to its alkyl-like properties, while the phenyl groups introduce aromatic characteristics. Research into such mixed-substituent tetraorganosilanes is driven by the desire to fine-tune the properties of these molecules for specific applications. Bis-organosilane compounds, in general, are explored for their potential in synthetic chemistry, particularly in the selective transformation of Si-H bonds and the synthesis of disila-heterocycles. researchgate.net They are also investigated for their use as coupling agents, for creating hydrophobic surfaces, and as external electron donors in polymerization processes. jyu.fi
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 18848-56-1 |
| Linear Formula | C28H40Si |
| Molecular Weight | 416.71 g/mol |
Data sourced from publicly available chemical supplier information. sigmaaldrich.com
Structure
2D Structure
Properties
Molecular Formula |
C28H40Si |
|---|---|
Molecular Weight |
404.7 g/mol |
IUPAC Name |
bis(2-cyclohexylethyl)-diphenylsilane |
InChI |
InChI=1S/C28H40Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h3-4,9-12,17-20,25-26H,1-2,5-8,13-16,21-24H2 |
InChI Key |
FPIOUUNANMMLTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC[Si](CCC2CCCCC2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2 Cyclohexylethyl Diphenylsilane and Analogous Organosilanes
Established Synthetic Routes for Organosilanes
The formation of C-Si bonds is a cornerstone of organosilicon chemistry. Over the decades, several key methodologies have become standard practice in both academic research and industrial production.
The reaction of Grignard reagents (organomagnesium halides) with silicon-based electrophiles is a foundational and highly versatile method for creating C-Si bonds. gelest.com This approach was instrumental in the early development of organosilane chemistry and remains a viable technique for producing a wide array of silicon compounds. gelest.com The generalized reaction involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on a silicon atom, displacing a leaving group, typically a halide. gelest.com
The outcome of the reaction can be controlled by several factors. The choice of solvent is critical, with tetrahydrofuran (B95107) (THF) generally promoting more facile substitution compared to diethyl ether. gelest.com Furthermore, the stoichiometry and order of addition allow for selective synthesis. Adding the silane (B1218182) to the Grignard reagent (normal addition) tends to favor fully substituted products, whereas adding the Grignard reagent to the silane (reverse addition) is preferred for achieving partial substitution. gelest.com Grignard reagents can react with various silicon electrophiles, including chlorosilanes, alkoxysilanes, and siloxanes. gelest.commasterorganicchemistry.com
| Parameter | Influence on Reaction | Source |
| Solvent | Tetrahydrofuran (THF) generally leads to more facile substitution than diethyl ether. | gelest.com |
| Addition Order | Normal Addition (silane to Grignard) is preferred for full substitution. | gelest.com |
| Reverse Addition (Grignard to silane) is preferred for partial substitution. | gelest.com | |
| Catalyst | Addition of cyanide salts (e.g., 5 mol %) can catalyze substitution reactions. | gelest.com |
| Reactant Ratio | The stoichiometric ratio between the Grignard reagent and the silicon halide can be adjusted to favor mono-, di-, tri-, or tetra-substituted silanes. | google.com |
Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.comnumberanalytics.com This method is widely used in the organosilicon industry for the synthesis of alkylsilanes. acs.orgmdpi.com The reaction is typically catalyzed by transition metal complexes, most notably those based on platinum, such as Speier's catalyst and Karstedt's catalyst. mdpi.commdpi.com
The general mechanism, often described by the Chalk-Harrod mechanism, involves several steps: oxidative addition of the hydrosilane to the metal center, coordination of the alkene, migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the alkylsilane product. mdpi.com A key feature of hydrosilylation is its regioselectivity, typically proceeding via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of a vinyl group. mdpi.com
| Catalyst | Description | Common Substrates | Source |
| Speier's Catalyst | A solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol. A historically important and effective catalyst. | Alkenes, Alkynes | mdpi.com |
| Karstedt's Catalyst | A platinum(0) complex with divinyltetramethyldisiloxane ligands. Highly active and soluble in common organic solvents. | Alkenes, Alkynes, Ketones | mdpi.com |
| Rhodium & Iridium Complexes | Cationic Rh(III) and Ir(III) complexes have been developed for specialized applications, such as the selective hydrolysis of dihydrosilanes. | Dihydrosilanes | acs.org |
| Photocatalysts | Systems like 4CzIPN can be used in photocatalyzed hydrosilylation, proceeding through a radical mechanism. | Alkenyl boronates | nih.gov |
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as sophisticated alternatives for forming C-C and C-heteroatom bonds, with organosilanes serving as effective nucleophilic partners. nih.govgelest.com The Hiyama cross-coupling is a prominent example, involving the reaction of organosilanes with organic halides catalyzed by palladium. researchgate.net
A significant challenge in early silicon-based cross-coupling was the low reactivity of the C-Si bond, which often necessitated activation with a fluoride (B91410) source to form a more reactive pentacoordinate silicate. nih.gov This "fluoride problem" limited the reaction's compatibility with silyl-protected functional groups. nih.gov To overcome this, modern protocols have been developed that use organosilanols (R₃SiOH) or their corresponding alkali metal salts (silanolates) as coupling partners. nih.gov These fluoride-free methods operate under milder, base-mediated conditions, expanding the synthetic utility of organosilane cross-coupling and making it a practical alternative to established methods like the Suzuki and Stille reactions. nih.govingentaconnect.com
Specific Synthetic Approaches to Bis(2-cyclohexylethyl)diphenylsilane
The synthesis of the specific molecule this compound, which features two phenyl groups and two 2-cyclohexylethyl groups attached to a central silicon atom, can be logically achieved through the application of established hydrosilylation methodology.
Based on the structure of the target compound, the most direct synthetic route is the double hydrosilylation of vinylcyclohexane (B147605) with diphenylsilane (B1312307) (Ph₂SiH₂).
| Precursor | Role in Synthesis |
| Diphenylsilane (Ph₂SiH₂) | Provides the diphenylsilyl (Ph₂Si) core and the two reactive Si-H bonds required for the addition reaction. |
| Vinylcyclohexane (Cyclohexylethylene) | Serves as the unsaturated substrate, with its vinyl group reacting with the Si-H bonds to form the desired 2-cyclohexylethyl chains. |
Reaction optimization would focus on ensuring the complete double addition to form the desired product while minimizing the formation of the mono-addition byproduct, (2-cyclohexylethyl)diphenylsilane. Key parameters to optimize include:
Stoichiometry: Using a slight excess of vinylcyclohexane (more than 2 equivalents) can help drive the reaction to completion.
Catalyst: A highly active platinum catalyst, such as Karstedt's catalyst, would be a suitable choice to facilitate the addition at moderate temperatures. mdpi.com
Temperature and Reaction Time: The reaction conditions would need to be carefully monitored to ensure full conversion without promoting side reactions or catalyst decomposition.
Following the completion of the reaction, a multi-step process would be required to isolate and purify the final product.
Catalyst Removal: The platinum catalyst, though used in small amounts, must be removed. This can often be achieved by filtration of the reaction mixture through a pad of a solid adsorbent like silica (B1680970) gel or celite.
Solvent Evaporation: The reaction solvent and any excess volatile reagents (like vinylcyclohexane) would be removed under reduced pressure using a rotary evaporator.
Chromatographic Purification: The crude residue, likely containing the desired product, unreacted diphenylsilane, and the mono-addition byproduct, would be purified using liquid column chromatography. A silica gel stationary phase would be employed, and a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would be used to separate the components based on their polarity. The non-polar this compound would elute from the column, separated from the more polar impurities. The purity of the collected fractions would be assessed using techniques like Thin Layer Chromatography (TLC) before being combined and concentrated to yield the final, purified compound.
Emerging Catalytic Systems in Organosilane Synthesis
The synthesis of organosilanes, a class of compounds integral to fields ranging from medicinal chemistry to materials science, has been significantly advanced by the development of novel catalytic systems. nih.govnumberanalytics.com Traditional methods often rely on highly reactive organometallic reagents like Grignard or organolithium compounds, which can lack functional group tolerance. nih.gov Modern approaches focus on transition-metal-catalyzed cross-coupling reactions, with metals such as palladium, copper, and particularly nickel, enabling the construction of carbon-silicon bonds with greater efficiency and selectivity. nih.gov These emerging systems aim to utilize readily available and structurally diverse starting materials, such as organohalides and chlorosilanes, under milder conditions. nih.govresearchgate.net Researchers are exploring innovative strategies, including transition-metal-free pathways and the development of more robust reagents, to overcome the limitations of classical methods and expand the synthetic utility of organosilanes. nih.govrsc.org
Nickel-Mediated Silylation Pathways
Nickel catalysis has become a powerful tool for the formation of C-Si bonds, offering cost-effective and efficient alternatives to other transition metals. researchgate.net Nickel-catalyzed reductive cross-coupling reactions have enabled the use of chlorosilanes, key raw materials in the silicon industry, to be coupled with various carbon electrophiles under mild conditions. researchgate.net This strategy enhances molecular diversity and functional group compatibility in the synthesis of organosilanes. researchgate.net
One notable advancement is the nickel-catalyzed decarbonylative silylation of silyl (B83357) ketones, which produces structurally diverse arylsilanes. organic-chemistry.org This method is highly atom-economic, generating carbon monoxide as the only byproduct, and avoids the need for bases or activated substrates. organic-chemistry.org The mechanism typically involves the insertion of a Ni(0) species into the Si-C(=O) bond, followed by decarbonylation and reductive elimination to yield the final arylsilane product. organic-chemistry.org
Nickel catalysts are also effective in the silylation of C–O bonds, which are traditionally difficult to cleave due to their high bond energy. rsc.org For instance, nickel(II) catalysts have been used for the reductive silylation of alkenyl methyl ethers. rsc.org The process involves a cascade of C–O bond silylation and subsequent hydrogenation of the vinyl double bond to produce alkyl silanes. rsc.org Two plausible mechanisms for the C–O bond cleavage are considered: a classic oxidative addition of Ni(0) into the C–O bond or a Ni(0)-mediated nucleophilic substitution. rsc.org
Furthermore, the direct silyl-Heck reaction of chlorosilanes with styrenes has been achieved using a cooperative system of a nickel catalyst and a Lewis acid. acs.org The Lewis acid is thought to activate the chlorosilane, facilitating a nucleophilic attack by the Ni(0) species to generate a silylnickel intermediate, which then participates in the Heck-type reaction. acs.org
Table 1: Overview of Nickel-Mediated Silylation Reactions
| Reaction Type | Catalyst System | Substrates | Products | Key Features |
| Decarbonylative Silylation | Ni(cod)₂ / PnBu₃ | Silyl Ketones | Arylsilanes | Atom-economic; no base required. organic-chemistry.org |
| Reductive Silylation | Nickel(II) catalyst | Alkenyl Methyl Ethers, Silyl Borate | Alkyl Silanes | Cascade C–O silylation and olefin reduction. rsc.org |
| Reductive Cross-Coupling | Ni(0) / PCy₃ | Chlorosilanes, Organoaluminum Reagents | Alkylmonochlorosilanes | Selective monosubstitution of dichlorosilanes. researchgate.net |
| Silyl-Heck Reaction | NiCl₂(PCy₃)₂ / Me₃Al | Chlorosilanes, Styrenes | Alkenylsilanes | Cooperative catalysis enables direct use of chlorosilanes. acs.org |
Development of Novel Silylzinc Reagents
Silylzinc reagents are highly valued in organosilane synthesis due to their excellent functional group tolerance compared to other silyl anions. rsc.orgnih.gov However, their synthesis has traditionally been challenging, often requiring pyrophoric silyllithium reagents like Me₃SiLi. rsc.orgrsc.org The preparation of silyllithium itself involves hazardous materials and can introduce lithium salts into the silylzinc reagent, which may negatively impact subsequent reactions. rsc.orgrameshrasappan.com
To overcome these significant drawbacks, recent research has focused on the direct synthesis of silylzinc reagents from silyl halides, which is a simpler and more economical strategy. rsc.org A breakthrough in this area has been the development of solid, storable silylzinc reagents. rameshrasappan.com By using a coordinating ligand such as TMEDA (tetramethylethylenediamine), researchers have successfully synthesized PhMe₂SiZnI and Me₃SiZnI directly from the corresponding silyl iodides. rsc.org These reagents can be isolated as solids and stored for extended periods at low temperatures (e.g., 4 °C), which is a major practical advantage over their notoriously unstable predecessors. rsc.org
The structures of these novel solid silylzinc reagents have been confirmed by single-crystal X-ray diffraction. rsc.org Their enhanced stability and the absence of dissolved lithium or magnesium salts make them highly beneficial for a variety of chemical transformations. rsc.orgrameshrasappan.com The utility of these new reagents has been demonstrated in numerous reactions, including:
Alkylation and arylation. rsc.org
Allylation for synthesizing both branched and linear allylsilanes. rameshrasappan.com
Copper-mediated 1,4-addition to enones to yield β-silyl ketones. rameshrasappan.com
Acylation of unactivated alkyl acid chlorides via nickel, copper, or dual catalysis. rsc.orgrameshrasappan.com
Cross-coupling with various carboxylic acids. rsc.org
This development represents a significant step forward, making functionalized organosilanes more accessible through safer and more practical synthetic routes. rsc.org
Investigation of High-Yield Synthetic Procedures for Organosilanes
The pursuit of high-yield synthetic procedures is a central theme in modern organosilicon chemistry, driven by the need for efficiency and the avoidance of complex purification steps. mdpi.commdpi.com A variety of strategies have been developed to maximize the output of pure organosilanes.
One major area of investigation is the hydrosilylation reaction, which involves the addition of a Si-H bond across an unsaturated bond. mdpi.com While effective, this method can sometimes lead to mixtures of isomers, limiting its application. rameshrasappan.com To achieve higher yields and selectivity, research has focused on developing advanced catalyst systems. For example, iridium-catalyzed hydrosilylation has been used to prepare specific carbohydrate-modified organoalkoxysilanes in good yields. mdpi.com
Cross-coupling reactions are another cornerstone of high-yield organosilane synthesis. nih.gov An efficient and straightforward procedure involves the reaction of tribenzaldehyde derivatives with aryl amines in boiling THF with an acid catalyst, producing highly aromatic organosilanes in high yields (75-78%). mdpi.com Transition metal-free approaches are also gaining traction as they offer a more attractive alternative to methods requiring metal catalysts and reactive organometallic partners. nih.gov A notable example is the alkoxide base-promoted deborylative silylation of organoboronates. nih.gov This method allows for the synthesis of valuable benzyl (B1604629) silanes and silylboronates from readily available starting materials without the need for a transition metal, featuring operational simplicity and broad substrate scope. nih.gov
The development of robust and easy-to-handle reagents is also critical for ensuring high yields. The creation of solid silylzinc reagents, synthesized directly from silyl halides, bypasses the need for pyrophoric silyllithium precursors. rsc.org This not only improves safety but also enhances the purity and applicability of the reagent, leading to high yields in subsequent cross-coupling reactions. rsc.org Additionally, simple and green methods, such as using cesium carbonate to catalyze the hydrolysis of hydrosilanes to produce silanols, offer mild conditions, straightforward workups, and high yields, even at the gram scale. researchgate.net
Table 2: Comparison of Synthetic Procedures for Organosilanes
| Synthetic Method | Catalyst/Reagent | Key Features | Typical Yields |
| Aromatic Organosilane Synthesis | Acetic Acid | Simple, efficient procedure for highly aromatic structures. mdpi.com | 75-78% mdpi.com |
| Deborylative Silylation | Alkoxide Base (e.g., KOtBu) | Transition-metal-free; broad substrate scope. nih.gov | Not specified |
| Hydrosilane Hydrolysis | Cesium Carbonate | Green method, mild conditions, scalable. researchgate.net | High researchgate.net |
| Reductive Cross-Coupling | Solid Silylzinc Reagents / Nickel catalyst | Avoids pyrophoric reagents; high functional group tolerance. rsc.org | Generally high |
Computational and Theoretical Investigations of Organosilanes, Including Bis 2 Cyclohexylethyl Diphenylsilane Analogues
Mechanistic Studies of Organosilane Reactivity
Understanding Catalytic Hydrolysis of Organosilanes
The catalytic hydrolysis of organosilanes is a fundamental process in materials science, particularly in the synthesis of organosilica hybrids through sol-gel polycondensation. rsc.org This process involves the conversion of organosilanes to organosilanols, which then undergo condensation to form a siloxane network. The efficiency and outcome of this process are highly dependent on the catalyst used.
Both acid and base catalysis are employed, each proceeding through different mechanisms. gelest.comnih.gov Acid catalysis typically involves the protonation of an alkoxy group, which facilitates its departure. gelest.com Base catalysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov The choice of catalyst can significantly impact the rates of hydrolysis and condensation, and consequently the structure of the final material. tandfonline.com
Recent research has also explored the use of various metal complexes as catalysts for organosilane hydrolysis. researchgate.netacs.org For instance, certain gold and ruthenium complexes have demonstrated high efficiency in catalyzing the hydrolysis of a range of organosilanes. researchgate.net Theoretical calculations have been employed to understand the catalytic cycles and the role of the metal center in activating the Si-H or Si-OR bonds. acs.org These computational studies provide valuable insights into the reaction mechanisms, aiding in the design of more efficient and selective catalysts. researchgate.net
Analysis of Silicon-Carbon Bond Stability and Cleavage Phenomena
A significant challenge in the synthesis of organosilica materials is the potential cleavage of the silicon-carbon (Si-C) bond under the reaction conditions used for polycondensation. researchgate.netrsc.org This undesired side reaction can lead to the loss of the organic functionality and compromise the properties of the final material. The stability of the Si-C bond is influenced by a variety of factors, including the electronic nature of the organic group, the reaction medium (acidic or basic), and the presence of other chemical species. researchgate.net
Factors Governing Si-C Bond Cleavage under Varied Reaction Conditions (e.g., Acidic/Basic Media)
The cleavage of the Si-C bond in organosilanes can occur through different mechanisms depending on the reaction conditions. In acidic media, the cleavage is often initiated by the protonation of the carbon atom attached to the silicon (ipso-carbon), particularly when the organic group is an aromatic ring. researchgate.net The stability of the Si-C bond under acidic conditions can be predicted by calculating the proton affinity (PA) of the ipso-carbon; a lower PA value generally corresponds to a more stable Si-C bond. researchgate.net The nature of the organic group plays a crucial role, with electron-rich aromatic systems being more susceptible to cleavage. researchgate.net
Under basic conditions, the cleavage mechanism involves the formation of a carbanion after the Si-C bond breaks. researchgate.net The stability in this case is related to the proton affinity of the resulting carbanion. researchgate.net The presence of electron-withdrawing groups on the organic moiety can stabilize the carbanion and thus promote cleavage.
The steric environment around the silicon atom and the nature of the other substituents also play a role in Si-C bond stability. tandfonline.com Bulky groups can sterically hinder the approach of reactants, potentially slowing down the cleavage process. The solvent can also influence the reaction rates and mechanisms. tandfonline.com
Theoretical Strategies for Suppressing Si-C Cleavage (e.g., Alkyl Linker Insertion, Silyl (B83357) Group Position, Metal Ion Influence)
Computational chemistry provides powerful tools to devise strategies for minimizing or preventing Si-C bond cleavage. rsc.orgrsc.org Several theoretical approaches have been investigated to enhance the stability of the Si-C bond in organosilane precursors.
One effective strategy is the insertion of an alkyl linker , such as a (CH₂)m group, between the silicon atom and the organic moiety. rsc.orgrsc.org Theoretical calculations have shown that inserting a linker with m ≥ 2 can significantly suppress Si-C cleavage, particularly under basic conditions. rsc.orgrsc.org This is because the alkyl chain isolates the silicon atom from the electronic effects of the organic group that might promote cleavage.
Another strategy involves modifying the position of the silyl group on an aromatic ring. rsc.orgrsc.org The stability of the Si-C bond can be dependent on the substitution pattern of the aromatic ring. By moving the silyl group to a less reactive position, the susceptibility to cleavage can be reduced. rsc.orgrsc.org
The influence of metal ions has also been studied. rsc.orgrsc.org In some cases, metal ions present in the reaction mixture can coordinate to the organosilane and promote Si-C cleavage, especially under basic conditions. rsc.orgrsc.org Therefore, removing or chelating these metal ions can be a viable strategy to enhance stability.
Recent research has also explored the use of transition metal catalysis to achieve controlled C-Si bond cleavage and functionalization, which, while seemingly counterintuitive, provides a deeper understanding of the factors governing the bond's reactivity. sioc-journal.cnacs.org
Molecular Dynamics (MD) Simulations for Interfacial Adhesion and Interactions
Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the behavior of organosilanes at interfaces, providing insights into adhesion, surface modification, and the formation of self-assembled monolayers. researchgate.netresearchgate.netacs.org These simulations model the interactions between individual atoms and molecules over time, allowing for the study of dynamic processes that are often difficult to probe experimentally.
MD simulations have been used to study the adsorption of organosilanes onto various substrates, such as silica (B1680970) and metal oxides. researchgate.netmdpi.com These studies can reveal the preferred orientation of the molecules on the surface and the nature of the interactions, including hydrogen bonding and van der Waals forces. ncsu.edu For example, simulations can help understand how the structure of the organosilane, including the length and nature of the organic group, affects the packing and ordering of the molecules in a monolayer. researchgate.net
Furthermore, MD simulations are employed to investigate the mechanical properties of interfaces modified with organosilanes. acs.orgmdpi.com By simulating processes like pulling or shearing, researchers can calculate properties such as adhesion energy and interfacial strength. acs.org These simulations have been used to understand how factors like the density of the silane (B1218182) layer, the presence of water at the interface, and the chemical nature of the silane and the substrate affect the durability of the adhesive bond. acs.orgmdpi.com The development of accurate force fields, which describe the potential energy of the system as a function of atomic positions, is crucial for the reliability of these simulations. nih.gov
Validation of Theoretical Predictions through Experimental Correlation
The validation of computational and theoretical models through experimental data is a cornerstone of scientific research, and this is particularly true in the study of organosilanes. researchgate.netmdpi.com While theoretical calculations and simulations provide invaluable atomic-level insights, their accuracy and predictive power must be confirmed by real-world experiments.
A common approach is to compare theoretically calculated properties with those measured experimentally. For instance, the molecular structures of newly synthesized organosilanes can be optimized using DFT methods, and the calculated bond lengths, bond angles, and vibrational frequencies (from IR spectroscopy) can be compared with experimental data obtained from techniques like X-ray crystallography and FTIR spectroscopy. researchgate.net Similarly, calculated NMR chemical shifts can be correlated with experimental NMR spectra to confirm the proposed molecular structures. researchgate.net
In the context of reaction mechanisms, theoretical predictions about the stability of the Si-C bond under different conditions can be tested experimentally. researchgate.net For example, if calculations predict that a certain organosilane will be unstable in acidic conditions, this can be verified by subjecting the compound to those conditions and analyzing the products to see if Si-C cleavage has occurred. researchgate.net
For interfacial phenomena, the results of MD simulations can be correlated with experimental measurements of adhesion strength, contact angles, and surface energies. acs.org For instance, if simulations predict that a particular silane will form a more durable bond with a substrate, this can be tested through mechanical testing of the actual interface. mdpi.com The agreement between theoretical predictions and experimental observations provides confidence in the underlying models and allows for their use in predicting the behavior of new, unstudied systems. researchgate.netmdpi.com
Future Directions and Emerging Research Avenues in Bis 2 Cyclohexylethyl Diphenylsilane and Organosilane Chemistry
Rational Design of Next-Generation Organosilane Structures
The ability to precisely control the properties of materials at the molecular level is a cornerstone of modern materials science. Rational design principles are increasingly being applied to the development of next-generation organosilanes with enhanced functionalities. This approach moves beyond trial-and-error synthesis to a more predictive and targeted methodology.
Guided by a deep understanding of structure-property relationships, researchers are designing organosilanes for specific applications. For instance, in the realm of catalysis, the electronic and steric properties of phosphine (B1218219) ligands on a palladium catalyst were systematically tuned to improve the yield and selectivity of the silyl-Heck reaction for preparing allylsilanes. nih.gov This rational design approach led to the development of a second-generation catalyst that minimized undesirable side reactions. nih.gov
Similarly, the design of carbofunctional polyorganylsilsesquioxanes as sorbents for heavy and noble metals is another example of rational design. Current time information in Bradford County, US. By carefully selecting the functional groups incorporated into the siloxane framework, materials with high thermal stability, resistance to harsh chemical environments, and specific reactivity can be created. Current time information in Bradford County, US.mdpi.com The future of organosilane design will likely involve increasingly complex architectures, including multi-functionalized molecules and precisely controlled three-dimensional structures to meet the demands of advanced applications. nih.gov
Integration of Artificial Intelligence and Machine Learning in Materials Discovery
The sheer number of possible chemical structures makes the experimental discovery of new materials a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process by identifying promising candidates from vast chemical spaces. nih.gov
AI and ML models can analyze large datasets of known materials and their properties to identify complex correlations that are not immediately obvious to human researchers. nih.gov These models can then be used to predict the properties of new, hypothetical organosilane structures, allowing scientists to focus their experimental efforts on the most promising candidates. This approach is being applied to discover materials for a wide range of applications, including new catalysts, advanced alloys, and novel polymers for biosensors. nih.gov
Several initiatives are underway to leverage AI for materials discovery. For example, a collaboration between Arizona State University, the University of Missouri, and Brewer Science is using AI and ML to develop new materials and optimize manufacturing processes, addressing supply shortages of critical materials. By combining AI with high-throughput synthesis and characterization, the discovery-to-application timeline for new organosilane-based materials can be significantly shortened. nih.gov
Table 1: Impact of AI and Machine Learning on Materials Discovery
| Phase of Materials Discovery | Traditional Approach | AI/ML-Enhanced Approach |
| Hypothesis Generation | Based on existing knowledge and intuition. | AI tools like large language models assist in generating novel hypotheses. |
| Candidate Screening | Slow, experimental trial-and-error. | Rapid computational screening of vast chemical spaces to predict properties. nih.gov |
| Synthesis and Characterization | Labor-intensive and iterative. | Autonomous experimentation and analysis of spectral and diffraction data. |
| Optimization | Often a lengthy, multi-parameter process. | Accelerated optimization of material properties and manufacturing processes. |
Expanding the Scope of Catalytic Applications for Organosilanes
Organosilanes are not only valuable as building blocks for materials but also play a crucial role in catalysis. Their unique chemical properties allow them to participate in a wide range of catalytic transformations.
Silanes are increasingly used as a source of hydride in nickel-catalyzed reactions, providing a stable and easy-to-handle alternative to other reducing agents. The resulting nickel-hydride species can readily add to pi-bonds, enabling a variety of cross-coupling reactions. Furthermore, the Hiyama coupling, which utilizes organosilanes in palladium- or nickel-catalyzed cross-coupling reactions, offers a less toxic and more stable alternative to traditional organometallic reagents like those based on tin or zinc. sigmaaldrich.com
The development of novel catalytic systems for the synthesis of silanols from hydrosilanes is another active area of research. These reactions, which can be catalyzed by both homogeneous and heterogeneous catalysts, produce valuable silanol (B1196071) intermediates for organic synthesis and the creation of silicon-based materials. Future research will likely focus on developing more efficient and selective catalysts for a broader range of organosilane transformations, including the activation of challenging bonds and the development of enantioselective catalytic processes.
Advanced Strategies for Controlled Si-C Bond Stability in Functional Materials
The stability of the silicon-carbon (Si-C) bond is a critical factor determining the durability and performance of organosilane-based materials, particularly in demanding environments. Researchers are developing advanced strategies to control and enhance the stability of this crucial bond.
One area of focus is the development of more robust surface functionalization methods. For instance, traditional methods for functionalizing porous silicon often rely on Si-O bonds, which are susceptible to hydrolysis. A more stable functionalization can be achieved by creating surfaces with only Si-C and C-C bonds exposed. Thermal carbonization of porous silicon followed by functionalization with terminal alkenes has been shown to produce materials with excellent aqueous stability, even in highly basic solutions.
In the context of lithium-ion batteries, where silicon is a promising anode material, managing the large volume changes during charging and discharging is essential to prevent mechanical degradation. The formation of silicon-carbon composites, where a carbon matrix acts as a buffer to relieve the stress on the Si-C bonds, is a key strategy to improve the cycle life and stability of these anodes. Future strategies will likely involve the use of self-healing polymers and precisely engineered interfaces to further enhance the mechanical and chemical stability of the Si-C bond in functional materials.
Sustainable Synthesis and Environmental Applications of Organosilanes
The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilanes. The goal is to develop methods that are more environmentally friendly, use less hazardous reagents, and are more atom-economical.
One promising approach is the use of earth-abundant and environmentally benign transition metals like iron and cobalt as catalysts for reactions such as alkene hydrosilylation, which is a key process for producing organosilane monomers. Researchers have developed cobalt-based catalytic systems that are air- and moisture-stable and can operate under mild reaction conditions, offering a more sustainable alternative to traditional platinum-based catalysts.
Solvent-free synthesis is another important aspect of green chemistry. Organocatalytic methods have been developed for the efficient synthesis of silatranes without the need for solvents, and the catalyst can often be recycled. Furthermore, there is a growing interest in developing biodegradable organosilane compounds to reduce their environmental persistence and toxicity.
The environmental applications of organosilanes are also expanding. Carbofunctional polyorganylsilsequioxanes and other silicon-based materials are being developed as effective sorbents for the removal of heavy metals and other pollutants from water. Current time information in Bradford County, US.mdpi.com These materials offer high efficiency and can be tailored for specific target contaminants. mdpi.com
Q & A
Basic: What synthetic methodologies are recommended for preparing Bis(2-cyclohexylethyl)diphenylsilane, and how can purity be validated?
Answer:
The synthesis typically involves hydrosilylation or nucleophilic substitution reactions. For example, reacting diphenylsilane dichloride with 2-cyclohexylethyl Grignard reagents under inert conditions (e.g., dry THF, argon atmosphere) can yield the target compound. Key steps include:
- Catalyst selection : Use platinum-based catalysts (e.g., Karstedt catalyst) for hydrosilylation to ensure regioselectivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes unreacted precursors.
- Validation :
Advanced: How can computational methods like DFT predict the electronic and steric effects of Bis(2-cyclohexylethyl)diphenylsilane?
Answer:
Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can:
- Map electron distribution : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophiles/nucleophiles.
- Steric parameter quantification : Calculate Tolman cone angles or percent buried volume (%Vbur) to assess steric hindrance from cyclohexylethyl groups .
- Solvent effects : Use implicit solvation models (e.g., PCM) to simulate reactivity in polar/nonpolar media.
- Validation : Compare computed NMR chemical shifts with experimental data to refine basis sets .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and stability?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify cyclohexyl protons (δ 1.0–2.0 ppm) and phenyl groups (δ 7.0–7.5 ppm).
- ²⁹Si NMR : Confirm Si bonding environment (single peak indicates no residual chloride).
- FTIR : Detect Si–Ph (≈1100 cm⁻¹) and Si–C (≈750 cm⁻¹) bonds.
- TGA/DSC : Assess thermal stability (decomposition onset temperature) under nitrogen .
- X-ray crystallography : Resolve crystal packing and steric interactions if single crystals are obtainable .
Advanced: How should researchers resolve contradictions in reported thermal stability data across studies?
Answer:
Contradictions often arise from differences in:
- Experimental conditions : Compare heating rates (e.g., 10°C/min vs. 5°C/min) and atmosphere (N₂ vs. air) .
- Sample purity : Re-analyze disputed samples via HPLC to rule out impurities.
- Methodological rigor : Apply factorial design (e.g., 2³ design) to test interactions between temperature, pressure, and solvent residues .
- Statistical validation : Use ANOVA to determine if observed differences are significant (p < 0.05) .
Basic: How does the steric bulk of cyclohexylethyl substituents influence reactivity in cross-coupling reactions?
Answer:
The bulky substituents:
- Limit coordination sites : Reduce catalyst accessibility in Pd-mediated couplings (e.g., Suzuki-Miyaura), requiring high catalyst loadings (5–10 mol%) .
- Enhance stability : Shield the Si center from hydrolysis, as shown by prolonged half-life in humid environments (pH 7, 25°C) .
- Methodological adjustment : Use bulky ligands (e.g., P(t-Bu)₃) to complement steric effects and improve reaction yields .
Advanced: What in situ monitoring techniques are suitable for studying hydrolysis kinetics?
Answer:
- Raman spectroscopy : Track Si–O bond formation (≈500 cm⁻¹) in real-time .
- UV-Vis with pH-stat : Monitor silanol release via pH-dependent chromophores (e.g., molybdate assays) .
- Microfluidic reactors : Integrate with mass spectrometry for time-resolved analysis of degradation products .
Basic: What protocols ensure safe handling and long-term storage of this compound?
Answer:
- Storage : Keep in amber glass under argon at –20°C to prevent oxidation/hydrolysis .
- Handling : Use gloveboxes (<1 ppm O₂/H₂O) for air-sensitive reactions.
- Degradation testing : Perform accelerated aging studies (40°C/75% RH) with periodic NMR checks .
Advanced: How can COMSOL Multiphysics and AI optimize polymerization kinetics involving this silane?
Answer:
- COMSOL models : Simulate heat/mass transfer during bulk polymerization to prevent runaway reactions.
- AI-driven optimization : Train neural networks on DSC data to predict gelation points and optimize curing schedules .
- Feedback loops : Integrate real-time FTIR data to adjust initiator concentrations dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
